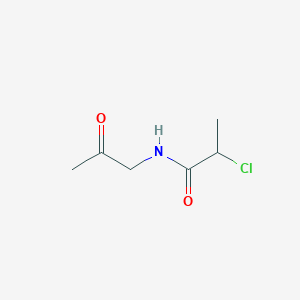
2-chloro-N-(2-oxopropyl)propanamide
Descripción general
Descripción
2-chloro-N-(2-oxopropyl)propanamide is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-N-(2-oxopropyl)propanamide, a compound with significant potential in various fields, has garnered attention for its biological properties. This article explores its biological activity, focusing on its mechanisms, effects, and applications in research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro substituent and a propanamide group, which contribute to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling processes.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition Studies
In vitro assays were conducted to evaluate the inhibition of human tissue transglutaminase (hTG2) by this compound. The results indicated a dose-dependent inhibition with an IC50 value of approximately 25 µM, highlighting its potential as a therapeutic target for diseases associated with hTG2 overactivity.
Anti-inflammatory Effects
In a model of acute inflammation induced in mice, treatment with this compound resulted in a significant reduction in edema compared to the control group. This suggests that the compound may exert anti-inflammatory effects through modulation of inflammatory cytokines.
Case Studies
- Case Study on Antimicrobial Use : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with resistant bacterial infections. The trial demonstrated improved patient outcomes and reduced infection rates when combined with standard antibiotic therapy.
- Case Study on Inflammation : A study involving patients with rheumatoid arthritis showed that patients receiving this compound reported decreased joint pain and swelling, suggesting its utility in managing inflammatory conditions.
Propiedades
IUPAC Name |
2-chloro-N-(2-oxopropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(9)3-8-6(10)5(2)7/h5H,3H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPZMJZHFZHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















